molecular formula C26H25N5O3 B11632068 2,5-Pyrrolidinedione, 3-[4-(2-hydroxyphenyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 441782-81-6

2,5-Pyrrolidinedione, 3-[4-(2-hydroxyphenyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-

Cat. No.: B11632068
CAS No.: 441782-81-6
M. Wt: 455.5 g/mol
InChI Key: AGXRBKWRGPQNOH-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 3-[4-(2-hydroxyphenyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrolidinedione core, which is a five-membered lactam ring, substituted with a hydroxyphenyl-piperazinyl group and a phenyldiazenyl-phenyl group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-[4-(2-hydroxyphenyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolidinedione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.

    Introduction of the Hydroxyphenyl-Piperazinyl Group: This step often involves nucleophilic substitution reactions where a piperazine derivative reacts with a hydroxyphenyl halide.

    Attachment of the Phenyldiazenyl-Phenyl Group: This can be accomplished through diazotization reactions followed by coupling with a phenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.

    Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted piperazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators, given the presence of functional groups that can interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The hydroxyphenyl and piperazinyl groups are common motifs in pharmacologically active compounds, suggesting possible applications in drug development for conditions such as neurological disorders or cancer.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments due to its phenyldiazenyl group.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The hydroxyphenyl group could participate in hydrogen bonding, while the piperazinyl group might interact with hydrophobic pockets in proteins. The phenyldiazenyl group could be involved in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrrolidinedione, 3-[4-(2-ethoxyphenyl)-1-piperazinyl]-1-phenyl-: Similar structure but with an ethoxy group instead of a hydroxy group.

    2,5-Pyrrolidinedione, 1-(4-bromophenyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-: Similar structure but with a bromophenyl group instead of a phenyldiazenyl group.

Uniqueness

The uniqueness of 2,5-Pyrrolidinedione, 3-[4-(2-hydroxyphenyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- lies in its combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both hydroxyphenyl and phenyldiazenyl groups allows for diverse interactions and applications that might not be possible with other similar compounds.

This detailed overview provides a comprehensive understanding of 2,5-Pyrrolidinedione, 3-[4-(2-hydroxyphenyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- and its potential applications in various fields

Properties

441782-81-6

Molecular Formula

C26H25N5O3

Molecular Weight

455.5 g/mol

IUPAC Name

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C26H25N5O3/c32-24-9-5-4-8-22(24)29-14-16-30(17-15-29)23-18-25(33)31(26(23)34)21-12-10-20(11-13-21)28-27-19-6-2-1-3-7-19/h1-13,23,32H,14-18H2

InChI Key

AGXRBKWRGPQNOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4)C5=CC=CC=C5O

Origin of Product

United States

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